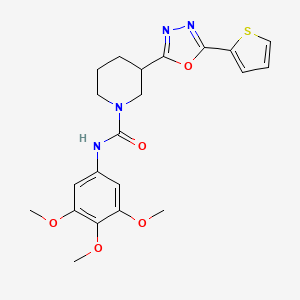
3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperidine ring substituted with a carboxamide group and a complex oxadiazole-thiophene moiety. Its molecular formula is C21H26N4O4S with a molecular weight of 430.52 g/mol.
Biological Activity Overview
The biological activities of compounds featuring oxadiazole and thiophene moieties have been extensively studied. The following sections detail specific activities observed in research studies.
1. Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound showed notable cytotoxic effects against various cancer cell lines. In studies involving derivatives of oxadiazoles, IC50 values were reported as low as 0.25 µM against hepatocarcinoma cells (HepG2) .
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis via the caspase pathway, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest in cancer cells, preventing proliferation and migration .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against several cancer cell lines, revealing that modifications to the thiophene or oxadiazole structure significantly affected their activity .
- Mechanistic Insights : Research indicated that the presence of the thiophene ring enhances lipophilicity, which may facilitate better interaction with cellular targets, thereby increasing cytotoxicity .
- Comparative Analysis : A comparative analysis of structurally related compounds revealed that those with additional functional groups exhibited enhanced biological activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis .
科学的研究の応用
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. The specific compound under discussion has shown promise in various studies:
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, studies have demonstrated that it leads to G1 phase cell cycle arrest in multiple cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.5 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound selectively targets cancer cells while sparing normal cells.
Antimicrobial Properties
The compound's structural features also confer notable antimicrobial activities. It has been tested against various bacterial strains and has shown effectiveness particularly against Gram-positive bacteria. For example:
- Activity Against Bacteria : In vitro studies have indicated strong activity against species such as Bacillus cereus and Staphylococcus aureus with minimal inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
Compounds similar to 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Central Nervous System Activity
There is emerging evidence suggesting that derivatives of oxadiazole compounds may exhibit central nervous system depressant effects. This could position them as candidates for treating neurological disorders or as sedatives .
Case Studies and Research Findings
- Antitumor Activity in Various Models : A study evaluated the compound's efficacy against a range of cancer cell lines using MTT assays and reported significant cytotoxicity with varying IC50 values across different models .
- In Vivo Studies : Further research is required to validate the in vitro findings through in vivo models to assess the therapeutic potential and safety profile of this compound.
特性
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-27-15-10-14(11-16(28-2)18(15)29-3)22-21(26)25-8-4-6-13(12-25)19-23-24-20(30-19)17-7-5-9-31-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBTBSTFHGAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













